Benzotriazol-2-yl-acetic acid chemical properties
Benzotriazol-2-yl-acetic acid chemical properties
An In-depth Technical Guide on the Core Chemical Properties of Benzotriazolyl-acetic Acid Isomers
This technical guide provides a comprehensive overview of the core chemical properties of the two primary isomers of benzotriazolyl-acetic acid: 2-(1H-1,2,3-benzotriazol-1-yl)acetic acid and 2-(2H-1,2,3-benzotriazol-2-yl)acetic acid. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science.
Introduction and Isomerism
Benzotriazolyl-acetic acid is a derivative of benzotriazole, a heterocyclic compound with a wide range of applications, including as a corrosion inhibitor and a scaffold in medicinal chemistry.[1][2] The parent benzotriazole molecule exists as a mixture of two tautomers, 1H-benzotriazole and 2H-benzotriazole. Consequently, substitution at the nitrogen atom can result in two different isomers of benzotriazolyl-acetic acid. The position of the acetic acid group on the triazole ring significantly influences the molecule's chemical and physical properties. This guide will address both the 1-yl and 2-yl isomers.
Chemical and Physical Properties
The fundamental chemical and physical properties of both isomers are summarized below. It is important to note that while data for the 1-yl isomer is more readily available, information for the 2-yl isomer is less common in the literature.
Table 1: General Properties of Benzotriazolyl-acetic Acid Isomers
| Property | 2-(1H-1,2,3-benzotriazol-1-yl)acetic acid | 2-(2H-1,2,3-benzotriazol-2-yl)acetic acid |
| Synonyms | 1H-Benzotriazole-1-acetic acid | Benzotriazol-2-yl-acetic acid |
| CAS Number | 4144-64-3[3] | Not explicitly found |
| Chemical Formula | C₈H₇N₃O₂[3] | C₈H₇N₃O₂ |
| Molecular Weight | 177.16 g/mol | 177.17 g/mol |
| Appearance | White crystalline solid[1] | Colorless block crystals |
Table 2: Physicochemical Data of Benzotriazolyl-acetic Acid Isomers
| Property | 2-(1H-1,2,3-benzotriazol-1-yl)acetic acid | 2-(2H-1,2,3-benzotriazol-2-yl)acetic acid |
| Melting Point | 214-221 °C[1] | Data not available for a specific melting point, but a new polymorph has been characterized. |
| Boiling Point | Data not available | Data not available |
| Solubility | Slightly soluble in DMSO, very slightly soluble in Methanol.[4] 9.1 µg/mL at pH 7.4. | Soluble in dimethylformamide for crystallization. |
| pKa | Data not available | Data not available |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of these isomers.
2-(1H-1,2,3-benzotriazol-1-yl)acetic acid
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¹H-NMR (DMSO-d6, δ ppm): A derivative, [(1H-benzotriazol-1-ylacetyl)amino]acetic acid, shows aromatic protons around 7.2 ppm, a CONH proton at 6.9 ppm, and a COOH proton at 12.2 ppm.[5]
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IR (KBr, cm⁻¹): For a derivative, characteristic peaks are observed for aromatic C-H (2835.93), C=C (1493.93), and C=O (1677.21).[5] Another derivative shows aromatic C-H at 3017.14, -N=N- at 1508.24, and -C=O at 1682.70.[5]
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Mass Spectrometry (m/z): The m+ ion for [(1H-benzotriazol-1-ylacetyl)amino]acetic acid is reported at 234.[5]
2-(2H-1,2,3-benzotriazol-2-yl)acetic acid
Experimental Protocols
Synthesis of 1H-Benzotriazole (Parent Compound)
A common starting material is the parent benzotriazole, which can be synthesized as follows:
-
Dissolve 10.8 g of o-phenylenediamine in a mixture of 12 g of glacial acetic acid and 30 ml of water. Gentle warming may be required.[5]
-
Cool the solution to 15°C and stir.[5]
-
Add a solution of 7.5 g of sodium nitrite in 15 ml of water in portions. The temperature will rise to about 85°C and then cool down.[5]
-
Continue stirring as the mixture cools.[5]
-
Chill the mixture thoroughly in an ice bath to precipitate the product.[6]
-
Collect the pale brown solid by vacuum filtration and wash with ice-cold water.[6]
Synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)acetic acid
This isomer is typically synthesized via its ethyl ester intermediate.
Step 1: Synthesis of Ethyl 1H-benzotriazol-1-ylacetate
-
A mixture of 1H-benzotriazole (0.1 M), ethyl chloroacetate (0.1 M), and 0.3 g of K₂CO₃ in 60 ml of acetone is stirred for 10 hours.[5]
-
Alternatively, 1H-benzotriazole (1 mmol) and sodium hydroxide (1 mmol) are dissolved in ethanol (10 ml).[7]
-
An ethanol (5 ml) solution of ethyl 2-chloroacetate (1 mmol) is added dropwise and stirred for 4 hours at room temperature.[7]
-
The solvent is removed under reduced pressure, or the mixture is filtered to isolate the product.[5][7]
Step 2: Hydrolysis to 2-(1H-1,2,3-benzotriazol-1-yl)acetic acid The ethyl ester is then hydrolyzed to the carboxylic acid, typically using standard aqueous acid or base hydrolysis methods, followed by acidification to precipitate the product.
Crystallization of a New Polymorph of 2-(2H-1,2,3-benzotriazol-2-yl)acetic acid
A new polymorph of the 2-yl isomer has been isolated and characterized.
-
Solid 2-(2H-benzotriazol-2-yl)acetic acid is dissolved in dimethylformamide.
-
The solution is filtered and left for slow evaporation of the solvent at 30°C.
-
Colorless block crystals are obtained after two weeks.
Mandatory Visualizations
Synthesis Workflow of 2-(1H-1,2,3-benzotriazol-1-yl)acetic acid
Caption: Synthesis pathway for 2-(1H-1,2,3-benzotriazol-1-yl)acetic acid.
Logical Relationship of Benzotriazole Derivative Applications
Due to a lack of specific signaling pathway information for benzotriazol-2-yl-acetic acid, the following diagram illustrates the logical relationship between the core benzotriazole structure and its diverse biological activities, which are areas of active research for its derivatives.
Caption: Relationship between benzotriazole structure and its biological activities.
Biological Activity and Potential Applications
While specific data on the biological activity of benzotriazol-2-yl-acetic acid is limited, the broader class of benzotriazole derivatives is known for a wide spectrum of pharmacological activities. These include:
-
Antimicrobial and Antifungal Activity: Various derivatives have shown efficacy against bacteria such as S. aureus, B. subtilis, and E. coli, as well as fungi like A. niger and C. albicans.[5]
-
Antiviral Properties: Benzotriazole derivatives have been investigated for their potential against a range of viruses.[8]
-
Anti-inflammatory and Analgesic Effects: Certain substituted benzotriazoles have demonstrated anti-inflammatory and pain-relieving properties.[7]
-
Anticancer Activity: The benzotriazole scaffold is being explored for the development of new anticancer agents.[9]
-
Corrosion Inhibition: Benzotriazol-1-yl-acetic acid is noted for its effectiveness as a corrosion inhibitor for metals.[1]
The acetic acid moiety in the title compounds provides a handle for further chemical modifications, such as the formation of amides and esters, to produce a library of compounds for drug discovery and screening.[5]
Crystallographic Information
A new polymorph of 2-(2H-benzotriazol-2-yl)acetic acid has been identified, crystallizing in the space group C2/c. In this structure, the molecule is non-planar, and the crystal structure is characterized by helices formed through O—H···N hydrogen bonding. Additionally, π–π stacking interactions are observed between the benzotriazole fragments of adjacent molecules, a feature not present in the previously known polymorph. This detailed structural information is invaluable for computational modeling and understanding intermolecular interactions.
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. chemimpex.com [chemimpex.com]
- 3. rsc.org [rsc.org]
- 4. BENZOTRIAZOL-1-YL-ACETIC ACID CAS#: 4144-64-3 [m.chemicalbook.com]
- 5. rjptonline.org [rjptonline.org]
- 6. spectrabase.com [spectrabase.com]
- 7. Ethyl 2-(1H-1,2,3-benzotriazol-1-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-(1H-1,2,3-Benzotriazol-1-yloxy)acetic acid | 639475-09-5 | PAB47509 [biosynth.com]
- 9. application.wiley-vch.de [application.wiley-vch.de]

